2,5-Dichloro-6-fluoro-1,3-benzoxazole
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Overview
Description
2,5-Dichloro-6-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2, 5, and 6 positions on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction can be carried out under solvent-free conditions or in the presence of solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves the chlorination and fluorination of benzoxazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dichloro-6-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-fluoro-1,3-benzoxazole involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, leading to inhibition of enzymes or receptors involved in disease processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzoxazole
- 2,6-Dichlorobenzoxazole
- 2,5-Dichloro-1,3-benzoxazole
Uniqueness
2,5-Dichloro-6-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical stability compared to other benzoxazole derivatives. The fluorine atom, in particular, can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable compound in drug development .
Properties
Molecular Formula |
C7H2Cl2FNO |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,5-dichloro-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2FNO/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
InChI Key |
HRCJZELAVWJLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)OC(=N2)Cl |
Origin of Product |
United States |
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